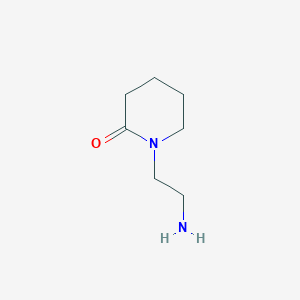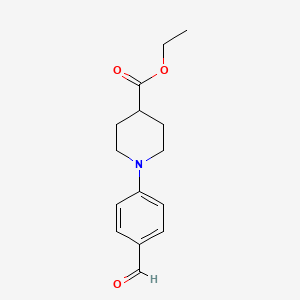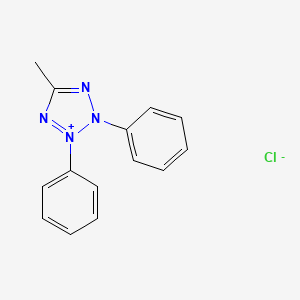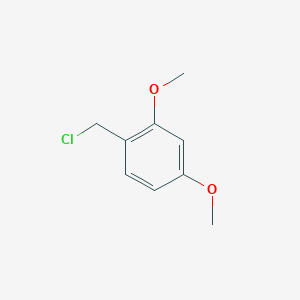
1-(Chloromethyl)-2,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Chloromethyl)-2,4-dimethoxybenzene” likely belongs to the class of organic compounds known as chloromethyl compounds . These compounds contain a methyl group attached to a chlorine atom .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-2,4-dimethoxybenzene” would likely consist of a benzene ring with a chloromethyl group (-CH2Cl) and two methoxy groups (-OCH3) attached . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Ethers, which include methoxy groups, are known to undergo a variety of reactions . These can include cleavage of the C-O bond by strong acids . The chloromethyl group may also participate in various reactions, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-2,4-dimethoxybenzene” would depend on its exact structure . Factors such as polarity, solubility, and reactivity would be influenced by the presence and position of the chloromethyl and methoxy groups .Safety And Hazards
Propiedades
Número CAS |
55791-52-1 |
|---|---|
Nombre del producto |
1-(Chloromethyl)-2,4-dimethoxybenzene |
Fórmula molecular |
C9H11ClO2 |
Peso molecular |
186.63 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3 |
Clave InChI |
BQBRGOQCWAXXLR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)CCl)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

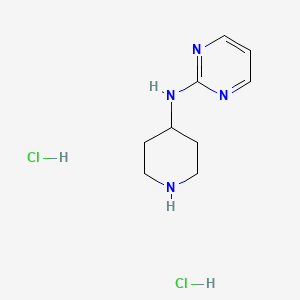
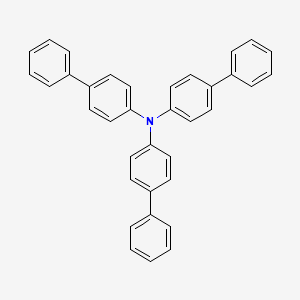
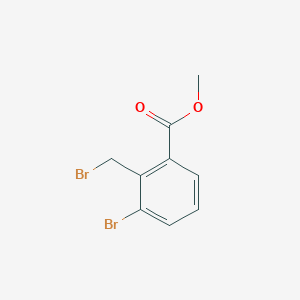
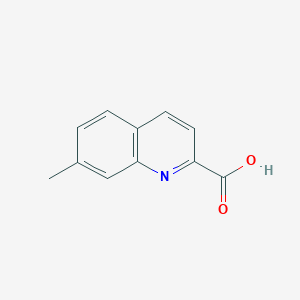
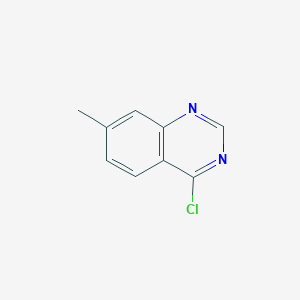
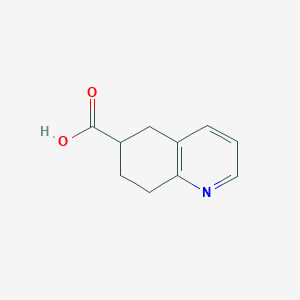
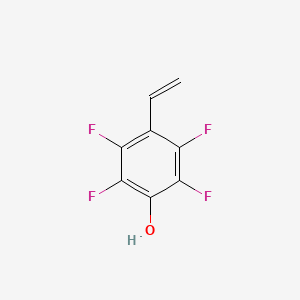
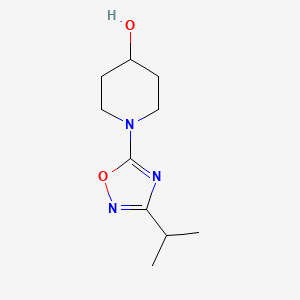
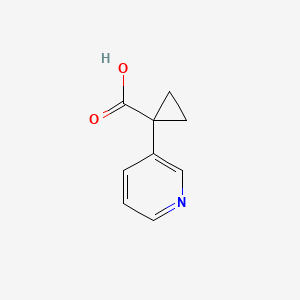
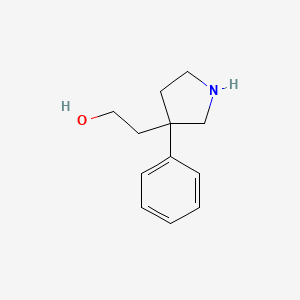
![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)
